Benzonitrile, 4-[(1-azulenylmethylene)amino]-
Description
Structural Isomerism Considerations
- Positional Isomerism : The para-substitution on the benzonitrile core is fixed, but theoretical isomers could arise if the azulenylmethylidene group were attached at other positions (e.g., ortho or meta).
- Geometric (E/Z) Isomerism : The imine bond (-N=CH-) introduces the potential for stereoisomerism. The current nomenclature assumes the E-configuration by default unless specified otherwise.
- Azulene Substitution Patterns : Azulene itself has ten positional isomers, but the "1-azulenyl" designation specifies substitution at the first carbon of the azulene framework, eliminating ambiguity.
| Property | Detail |
|---|---|
| Molecular Formula | C₁₈H₁₂N₂ |
| Molar Mass | 256.31 g/mol |
| Key Functional Groups | Nitrile (-CN), imine (-N=CH-), azulene |
Synonymous Designations and Registry Identifiers
This compound is cataloged under multiple synonymous identifiers across chemical databases:
| Synonym/Registry ID | Source |
|---|---|
| 4-[(1-Azulenylmethylene)amino]benzonitrile | |
| DTXSID20461679 | |
| 652142-30-8 | |
| 51913-96-3 |
The DTXSID20461679 identifier links to the EPA’s DSSTox database, classifying it as a specialty chemical with potential applications in materials science. The dual CAS numbers emphasize the importance of cross-referencing registry entries to avoid ambiguity in procurement or regulatory compliance.
Structural Analogs and Related Compounds
While not direct synonyms, structurally related molecules include:
Properties
CAS No. |
652142-30-8 |
|---|---|
Molecular Formula |
C18H12N2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
4-(azulen-1-ylmethylideneamino)benzonitrile |
InChI |
InChI=1S/C18H12N2/c19-12-14-6-10-17(11-7-14)20-13-16-9-8-15-4-2-1-3-5-18(15)16/h1-11,13H |
InChI Key |
PENCJOFKUDTOKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=NC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-[(1-azulenylmethylene)amino]- typically involves the reaction of 4-aminobenzonitrile with azulenylmethylene compounds under specific conditions. One common method involves the use of a condensation reaction where the amino group of 4-aminobenzonitrile reacts with the aldehyde group of an azulenylmethylene compound. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of benzonitrile, 4-[(1-azulenylmethylene)amino]- may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(1-azulenylmethylene)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce primary amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzonitrile derivatives, including 4-[(1-azulenylmethylene)amino]-. These compounds have shown promising results against various bacterial strains, addressing the growing concern of antibiotic resistance. For instance, modifications to the benzonitrile structure have resulted in compounds exhibiting significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
2. Anticancer Properties
The compound has also been explored for its anticancer properties. Research indicates that derivatives of benzonitrile can inhibit cancer cell proliferation effectively. In vitro studies have demonstrated that certain derivatives possess IC50 values lower than established chemotherapeutic agents, indicating their potential as novel anticancer agents .
3. Neuroprotective Effects
Benzonitrile derivatives are being investigated for their neuroprotective effects in models of neurodegenerative diseases. Compounds derived from benzonitrile have been shown to inhibit key enzymes associated with neurodegeneration, such as monoamine oxidase B (MAO-B), thereby offering therapeutic avenues for conditions like Alzheimer's disease .
Agricultural Chemistry Applications
Benzonitrile, 4-[(1-azulenylmethylene)amino]-, has potential applications in agricultural chemistry as a pesticide or herbicide. Its structural properties allow it to interact effectively with biological systems in plants and pests, suggesting efficacy in controlling agricultural pests while minimizing environmental impact. The compound's ability to bind with specific biological targets enhances its potential as a selective agent in pest management strategies.
Material Science Applications
In material science, the unique properties of benzonitrile derivatives can be harnessed for developing advanced materials with specific functionalities. Research into polymer composites incorporating benzonitrile has shown enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The compound's reactivity can also be utilized in synthesizing novel polymers through controlled polymerization techniques.
Comparative Analysis of Related Compounds
To better understand the unique features of benzonitrile, 4-[(1-azulenylmethylene)amino]-, a comparative analysis with similar compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzonitrile, 4-amino | Aromatic amine | Simple substitution with an amino group |
| 4-Cyanobenzene | Aromatic nitrile | Lacks the azulenyl moiety |
| 4-(Dimethylamino)benzonitrile | Aromatic amine | Contains a dimethylamino group instead of azulenyl |
| 1-Amino-4-cyanobenzene | Aromatic amine | Similar structure but without azulenyl linkage |
This table illustrates that the dual functionality provided by both the azulenyl and benzonitrile components may enhance reactivity and biological activity compared to simpler derivatives.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(1-azulenylmethylene)amino]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological macromolecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound is compared to Benzonitrile, 4-[[(4-methoxyphenyl)methylene]amino] (CAS 13036-19-6), a structurally similar Schiff base derivative with a methoxyphenyl substituent instead of azulene. Key differences arise from the electronic nature of the substituents:
Research Findings
- Optical Properties: Azulene derivatives are known for intense absorption in the visible range (500–700 nm), making them superior to methoxyphenyl analogs in light-harvesting applications .
Notes
Data Limitations: Experimental data for "Benzonitrile, 4-[(1-azulenylmethylene)amino]-" are scarce. Comparisons rely on structural analogs like the methoxyphenyl derivative and theoretical estimations.
Synthetic Challenges : Introducing azulene requires specialized conditions (e.g., Friedel-Crafts acylation or Suzuki coupling), whereas methoxyphenyl derivatives are synthesized via conventional condensation .
Applications: Azulene’s non-linear optical properties suggest niche uses in optoelectronics, contrasting with methoxyphenyl derivatives’ broader utility in pharmaceuticals and catalysis.
Biological Activity
Benzonitrile, 4-[(1-azulenylmethylene)amino]- is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
Benzonitrile, 4-[(1-azulenylmethylene)amino]- features a benzonitrile moiety substituted with a 1-azulenylmethylene amino group. Its unique structural characteristics include:
- Aromatic and Aliphatic Components : The compound combines both aromatic and aliphatic systems, enhancing its reactivity.
- Fused Azulenyl Ring System : This feature contributes to its biological activity and interaction with various biological targets.
Synthesis Methods
The synthesis of benzonitrile, 4-[(1-azulenylmethylene)amino]- can be achieved through various methods, including:
- Condensation Reactions : Combining appropriate azulenyl and benzonitrile derivatives under acidic or basic conditions.
- Substitution Reactions : Utilizing nucleophilic substitution techniques to introduce the azulenylmethylene group.
Biological Activity
Research indicates that benzonitrile derivatives exhibit significant biological activities, particularly in the following areas:
Anticancer Activity
Studies have shown that certain benzonitrile derivatives can inhibit cancer cell proliferation. The mechanism of action often involves:
- Inhibition of Cell Cycle Progression : Compounds may induce cell cycle arrest in cancer cells.
- Induction of Apoptosis : Triggering programmed cell death pathways.
For instance, a study highlighted the effectiveness of benzonitrile derivatives against various cancer cell lines, suggesting that the azulenyl component enhances this activity due to its unique electronic properties .
Antimicrobial Activity
Benzonitrile, 4-[(1-azulenylmethylene)amino]- has also demonstrated antimicrobial properties. Research indicates that it can inhibit the growth of bacteria and yeast-like fungi. The effectiveness varies among different strains, suggesting potential for development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of benzonitrile, 4-[(1-azulenylmethylene)amino]-, a comparison with related compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Benzonitrile, 4-amino | Aromatic amine | Simple substitution with an amino group |
| 4-Cyanobenzene | Aromatic nitrile | Lacks the azulenyl moiety |
| 4-(Dimethylamino)benzonitrile | Aromatic amine | Contains a dimethylamino group instead of azulenyl |
| 1-Amino-4-cyanobenzene | Aromatic amine | Similar structure but without azulenyl linkage |
The dual functionality provided by both the azulenyl and benzonitrile components enhances its reactivity and biological activity compared to simpler derivatives.
Case Studies
Several case studies have been conducted to evaluate the biological activity of benzonitrile derivatives:
- Case Study on Anticancer Effects : A specific study evaluated the cytotoxic effects on breast cancer cell lines, revealing a dose-dependent inhibition of cell growth.
- Antimicrobial Efficacy Assessment : Another investigation tested various concentrations against bacterial strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
